

Antiviral Agent 47 (AVA-47): A Broad-Spectrum Inhibitor of RNA Viruses

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Compound of Interest

Compound Name: Antiviral agent 47

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **Antiviral Agent 47 (AVA-47)**, a novel investigational small molecule with potent, broad-spectrum activity against a range of clinically significant RNA viruses. AVA-47 targets the highly conserved catalytic domain of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][2][3] This guide details the agent's spectrum of activity, mechanism of action, and the key experimental protocols utilized in its preclinical characterization. All quantitative data are presented in standardized tables, and critical pathways and workflows are visualized using diagrams.

Introduction

The emergence and re-emergence of pathogenic RNA viruses, such as coronaviruses, influenza viruses, and flaviviruses, pose a significant and ongoing threat to global public health.[4][5] The development of broad-spectrum antiviral agents, capable of targeting multiple viral families, is a critical strategy for pandemic preparedness. AVA-47 is a novel nucleoside analog designed to inhibit the RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses. Its design as a prodrug allows for efficient intracellular conversion to its active triphosphate form, which acts as a competitive inhibitor and chain terminator during viral RNA synthesis.

Spectrum of Activity

The antiviral activity of AVA-47 has been evaluated against a diverse panel of RNA viruses in various cell-based assays. The agent demonstrates potent and selective inhibition of viral replication with minimal cytotoxicity.

In Vitro Antiviral Activity and Cytotoxicity

The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) were determined in relevant cell lines for each virus. The selectivity index (SI), calculated as CC₅₀/EC₅₀, indicates the therapeutic window of the compound.

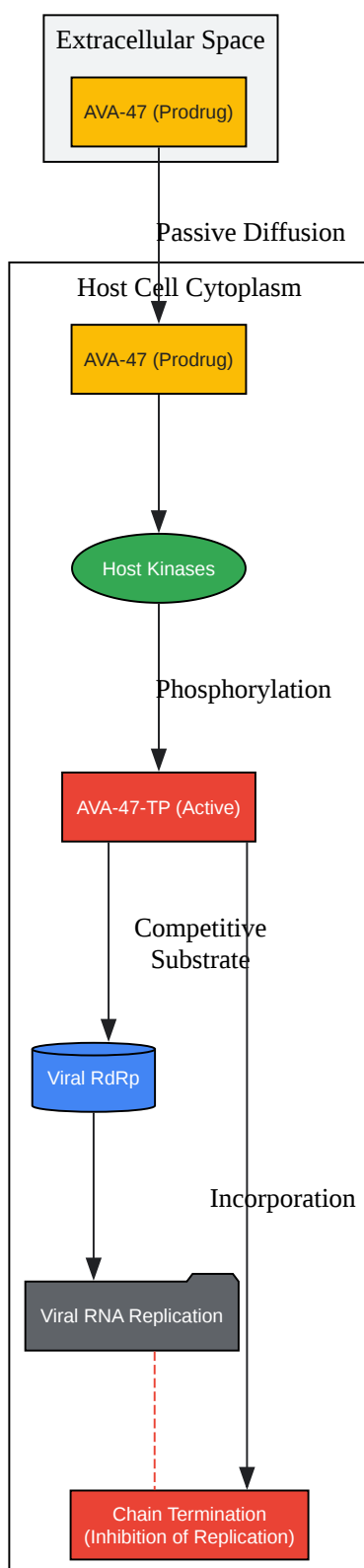
Virus Family	Virus	Cell Line	EC50 (μM)	CC50 (μM)	Selectivity Index (SI)
Coronaviridae	SARS-CoV-2	Vero E6	0.45	>100	>222
	MERS-CoV	Vero E6	0.62	>100	>161
	HCoV-229E	Huh7	0.88	>100	>113
Orthomyxoviridae	Influenza A (H1N1)	MDCK	1.2	>100	>83
Influenza B	MDCK	2.5	>100	>40	
Flaviviridae	Dengue Virus (DENV-2)	Huh7	1.8	>100	>55
Zika Virus (ZIKV)	Vero	2.1	>100	>47	
West Nile Virus (WNV)	Vero	2.3	>100	>43	
Picornaviridae	Enterovirus D68 (EV-D68)	A549	3.0	>100	>33
Rhinovirus 14 (HRV-14)	HeLa	4.1	>100	>24	
Paramyxoviridae	Respiratory Syncytial Virus (RSV)	HEp-2	3.5	>100	>28

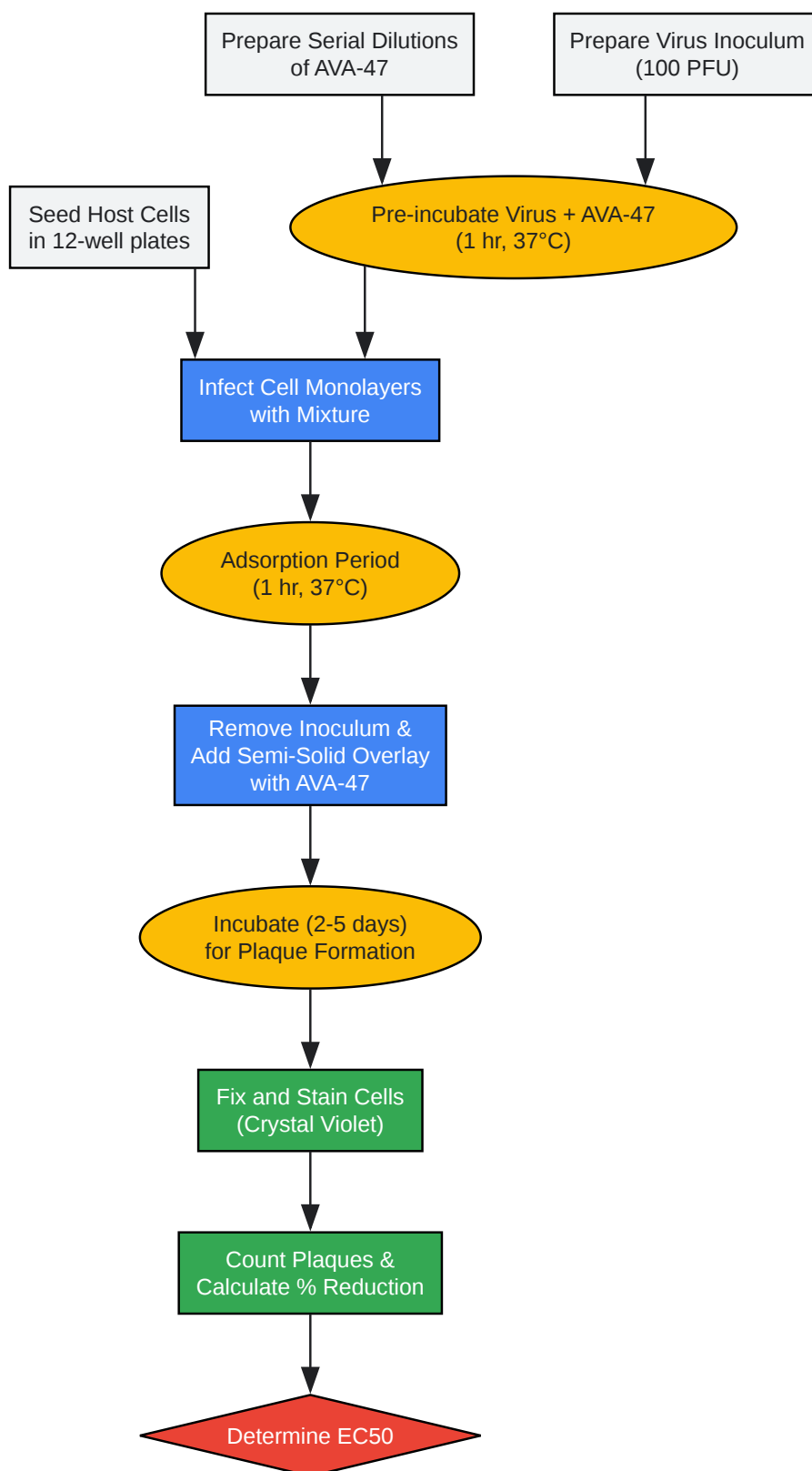
Table 1: In Vitro Antiviral Activity of AVA-47 against a Panel of RNA Viruses.

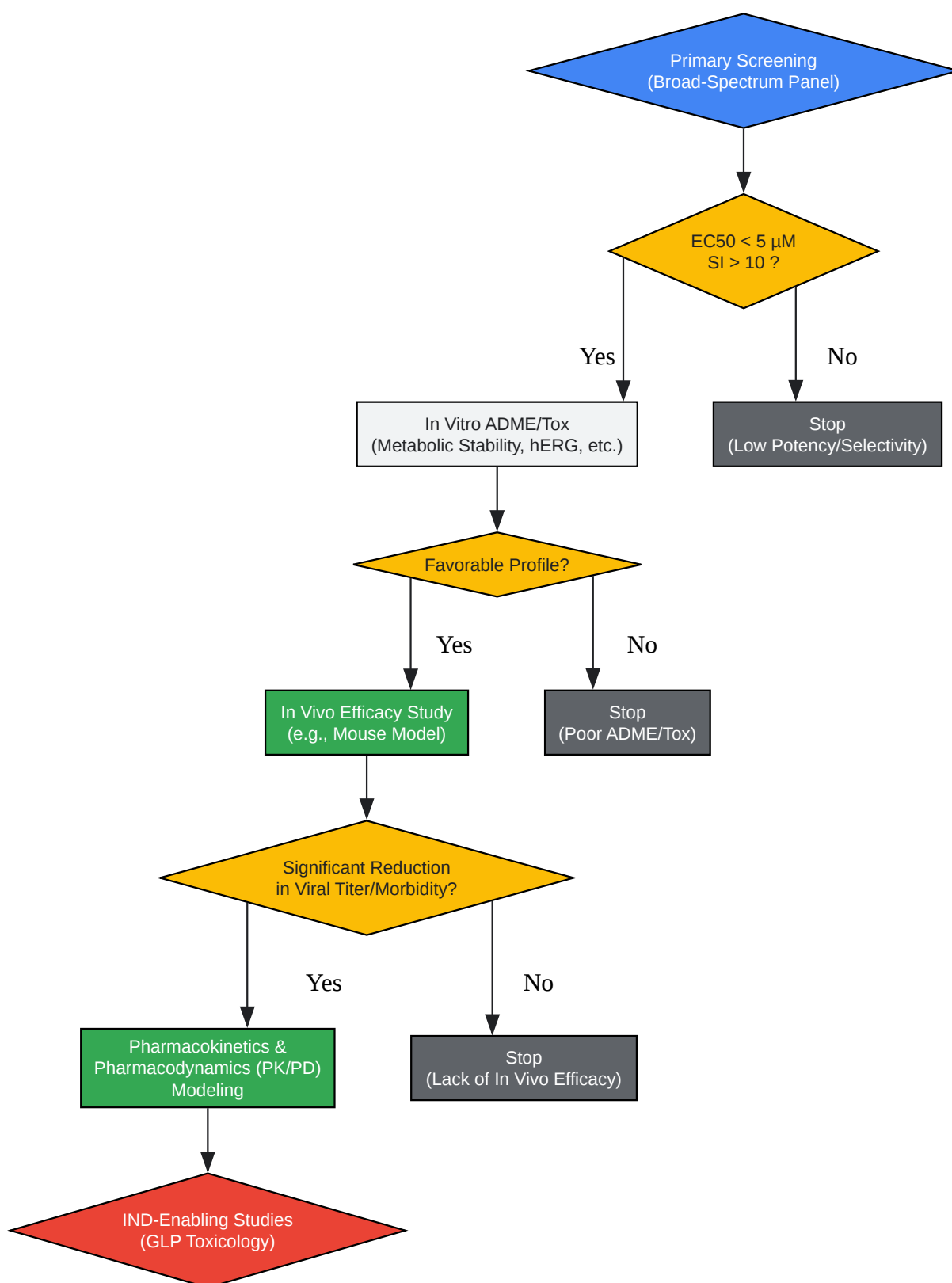
Mechanism of Action

AVA-47 is a prodrug that passively diffuses into the host cell and is subsequently metabolized into its active triphosphate form, AVA-47-TP. This active metabolite mimics a natural nucleoside triphosphate and is incorporated into the nascent viral RNA strand by the viral RdRp. The

incorporation of AVA-47-TP results in premature termination of the growing RNA chain, thereby halting viral replication. The high affinity of AVA-47-TP for viral RdRp over host DNA and RNA polymerases contributes to its low cytotoxicity and favorable selectivity index.







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